3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE
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Overview
Description
Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate is a chiral compound with a pyrrolidine ring and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE typically involves the cyclization of suitable precursors. One common method starts with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high efficiency and yield. These methods utilize microreactor systems to introduce tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It serves as a precursor for developing new pharmaceuticals.
Industry: The compound is used in the synthesis of various organic materials and natural products.
Mechanism of Action
The mechanism of action of 3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Uniqueness
Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXAGZGBHPRMV-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@@H]1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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